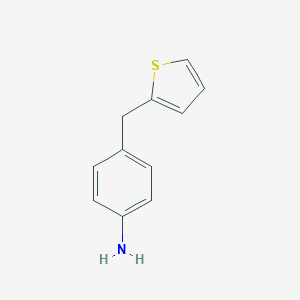

4-(Thien-2-ylmethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJZLXNJWCKMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602032 | |

| Record name | 4-[(Thiophen-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129136-65-8 | |

| Record name | 4-[(Thiophen-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Thien 2 Ylmethyl Aniline and Its Analogues

Established Synthetic Pathways

Traditional methods for the synthesis of 4-(Thien-2-ylmethyl)aniline and its analogues primarily rely on two robust and well-documented reactions: reductive amination and nucleophilic substitution.

Reductive Amination: This classical one-pot reaction involves the condensation of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. In the context of this compound synthesis, this typically involves the reaction of thiophene-2-carboxaldehyde with aniline (B41778). The reaction is generally carried out in the presence of a reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, such as sodium triacetoxyborohydride and sodium cyanoborohydride, being common choices due to their selectivity for imines over aldehydes. organic-chemistry.org The general scheme for this reaction is presented below:

Scheme 1: Reductive Amination for the Synthesis of this compound

The efficiency of the reductive amination can be influenced by several factors, including the choice of solvent, temperature, and the specific reducing agent used. For instance, milder reducing agents may require acidic or basic catalysts to facilitate imine formation.

Nucleophilic Substitution: Another established route involves the alkylation of aniline with a suitable thienylmethyl halide, typically 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene. This reaction proceeds via an SN2 mechanism where the nucleophilic nitrogen atom of aniline attacks the electrophilic carbon of the chloromethyl group, displacing the halide. A base is often added to neutralize the hydrohalic acid byproduct and drive the reaction to completion.

Scheme 2: Nucleophilic Substitution for the Synthesis of this compound

While straightforward, this method can sometimes lead to over-alkylation, producing tertiary amines as byproducts. Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to maximize the yield of the desired secondary amine.

A prominent and versatile method for forming C-N bonds is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides or triflates and amines. wikipedia.org While typically used for direct arylation of amines, it can be adapted for the synthesis of N-arylmethylamines. In this context, 2-(chloromethyl)thiophene could potentially be coupled with aniline in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. matthey.com This method offers a high degree of functional group tolerance and can often be performed under milder conditions than traditional methods. wikipedia.org

Novel Synthetic Approaches

In recent years, there has been a significant drive towards the development of more efficient, atom-economical, and environmentally benign synthetic methodologies. These novel approaches are increasingly being applied to the synthesis of complex molecules like this compound and its analogues.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. While a specific MCR for the direct synthesis of this compound is not widely reported, related structures can be accessed through innovative MCRs. For instance, variations of the Mannich reaction or Ugi reaction could potentially be designed to incorporate a thiophene (B33073) aldehyde, an aniline, and other components to generate complex analogues in a single step.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times. The application of microwave irradiation to the established synthetic pathways for this compound can offer substantial improvements. For example, microwave-assisted reductive amination can dramatically reduce the reaction time from hours to minutes. Similarly, microwave heating can enhance the rate of nucleophilic substitution and Buchwald-Hartwig amination reactions, often allowing for the use of less reactive coupling partners.

Principles of Sustainable Synthesis in this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. In the context of this compound production, several strategies can be employed to enhance sustainability.

Atom Economy: Multicomponent reactions are inherently more atom-economical than multi-step syntheses as they incorporate a greater proportion of the starting materials into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or even solvent-free conditions is a key aspect of sustainable synthesis. Reductive aminations, for example, can sometimes be performed in aqueous media.

Catalysis: The use of catalytic methods, such as the Buchwald-Hartwig amination, is preferable to stoichiometric reagents as catalysts are used in small amounts and can often be recycled. The development of heterogeneous catalysts that can be easily separated from the reaction mixture further enhances the sustainability of the process.

By integrating these principles into the synthetic design, the production of this compound and its analogues can be made more environmentally friendly and economically viable.

Reactivity and Derivatization Chemistry of 4 Thien 2 Ylmethyl Aniline

Functionalization of the Amine Moiety

The primary amine group in 4-(Thien-2-ylmethyl)aniline is a key site for a variety of chemical modifications, including the formation of imines, N-alkylation, and N-acylation, which are fundamental reactions for introducing diverse substituents and building more complex molecular architectures.

Formation of Schiff Bases and Imine Derivatives

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction, typically catalyzed by an acid, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. mdpi.comresearchgate.net These reactions are often carried out in solvents like ethanol (B145695), and the resulting imine can be isolated as a stable product. mdpi.comresearchgate.net The formation of the characteristic azomethine (-C=N-) group is a versatile method for creating new carbon-nitrogen bonds. researchgate.net

A variety of aldehydes, including substituted benzaldehydes, can be employed in this reaction to generate a library of Schiff base derivatives of this compound. For instance, the reaction with 5-nitrothiophene-2-carbaldehyde in methanol (B129727) yields the corresponding N-[(5-nitrothiophen-2-yl)methylidene]aniline derivative. researchgate.net

Table 1: Examples of Schiff Base Formation with Aniline (B41778) Derivatives

| Amine Reactant | Aldehyde Reactant | Product |

| p-Toluidine | 5-Nitrothiophene-2-carbaldehyde | 4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline |

| Aniline Derivative | Substituted Benzaldehyde (B42025) | Corresponding Schiff Base |

This table is illustrative and based on general reactions of anilines.

Reductive Amination Reactions

Reductive amination is a powerful two-step method for the synthesis of secondary and tertiary amines. masterorganicchemistry.com This process begins with the formation of an imine from a primary amine, such as this compound, and a carbonyl compound, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comias.ac.in Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comias.ac.inscispace.com

This one-pot procedure is highly efficient for the N-alkylation of amines. masterorganicchemistry.com For example, the reaction of an aniline derivative with an aldehyde in the presence of a reducing agent like sodium borohydride in a suitable solvent such as tetrahydrofuran (B95107) (THF) or methanol yields the corresponding secondary amine. scispace.comias.ac.in The choice of reducing agent can be crucial; sodium cyanoborohydride is often preferred as it is less reactive towards aldehydes and ketones, thus favoring the reduction of the intermediate iminium ion. masterorganicchemistry.comias.ac.in

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Key Features |

| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. scispace.com |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective for imines over carbonyls. masterorganicchemistry.comias.ac.in |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and often more effective alternative to NaBH₃CN. |

This table provides a general overview of reducing agents used in reductive amination.

N-Alkylation and N-Acylation Reactions

Direct N-alkylation of this compound can be achieved using alkyl halides, although this method can sometimes lead to over-alkylation, producing a mixture of secondary and tertiary amines.

N-acylation, the introduction of an acyl group onto the nitrogen atom, is a more controlled reaction. This can be readily accomplished by treating this compound with acylating agents such as acid chlorides or acid anhydrides in the presence of a base. derpharmachemica.comstudylib.net For example, the reaction with acetyl chloride or acetic anhydride (B1165640) introduces an acetyl group, forming the corresponding N-acetyl derivative. derpharmachemica.comreddit.com These reactions are typically carried out in aprotic solvents, and the addition of a base, such as potassium carbonate, is often necessary to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. derpharmachemica.com The use of a phase transfer catalyst can sometimes enhance the reaction rate and yield. derpharmachemica.com A patent describes the acylation of o-toluidine (B26562) with acetic acid as a method to protect the amino group before a subsequent nitration reaction. google.com

Transformations Involving the Thiophene (B33073) Ring System

The thiophene ring in this compound is susceptible to electrophilic substitution reactions. Due to the electron-donating nature of the sulfur atom, these substitutions typically occur at the positions adjacent to the sulfur, namely the C2 and C5 positions. However, in the case of this compound, the C2 position is already substituted. Therefore, electrophilic attack is expected to occur predominantly at the C5 position. It is important to consider that the pKa of the N-H bond of the aniline moiety is comparable to that of the C-H bond at the alpha-position of the thiophene ring, which can lead to competitive deprotonation when using strong bases for lithiation. researchgate.net To achieve selective substitution on the thiophene ring, it may be necessary to first protect the amine functionality. researchgate.net

Heterocyclic Ring Annulation and Scaffold Construction

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems through ring annulation reactions.

Triazole Derivatives

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, existing as either 1,2,3-triazoles or 1,2,4-triazoles. frontiersin.orgresearchgate.net These heterocycles are of significant interest due to their wide range of biological activities. researchgate.net The synthesis of triazole derivatives often involves cycloaddition reactions. frontiersin.org For instance, the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov

To construct a triazole ring starting from this compound, the aniline moiety would first need to be converted into a suitable reactive group, such as an azide (B81097). The resulting azide derivative can then undergo a [3+2] cycloaddition reaction with an alkyne to form the 1,2,3-triazole ring. frontiersin.orgnih.gov Alternatively, aniline derivatives can be utilized in multi-step syntheses to construct 1,2,4-triazole (B32235) systems.

A study on the synthesis of 1H-1,2,3-triazole analogs involved the use of an aniline derivative which was coupled with an azide-containing fragment via a copper-catalyzed reaction to form the triazole ring. frontiersin.org

Table 3: Common Methods for Triazole Synthesis

| Triazole Isomer | Synthetic Method | Key Reactants |

| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide, Terminal Alkyne |

| 1,2,3-Triazole | [3+2] Cycloaddition | Nitroolefins, Organic Azides |

| 1,2,4-Triazole | Multi-step synthesis | Hydrazides, Isothiocyanates |

This table provides a general overview of synthetic strategies for triazole formation.

Imidazolidine Derivatives

The derivatization of this compound can be extended to the synthesis of imidazolidine-4-ones, a class of saturated five-membered heterocyclic compounds with significant interest in medicinal chemistry. ajchem-a.com A plausible and efficient route to these derivatives is through a three-component condensation reaction. This approach involves the reaction of this compound, an appropriate amino acid, and a carbonyl compound. researchgate.net

For instance, the reaction of this compound with an amino acid such as glycine (B1666218) and a substituted benzaldehyde in a suitable solvent like ethanol, under reflux, would likely yield the corresponding imidazolidin-4-one (B167674) derivative. The reaction proceeds through the initial formation of a Schiff base between the aniline and the aldehyde, followed by the cyclization with the amino acid. ajchem-a.comresearchcommons.org This method is advantageous due to its atom economy and the ability to generate molecular diversity by varying the amino acid and carbonyl components.

The general reaction for the synthesis of a potential imidazolidin-4-one derivative from this compound is depicted below:

Scheme 1: Proposed Synthesis of an Imidazolidin-4-one Derivative

The reaction conditions and yields for such transformations can be optimized by varying catalysts, solvents, and reaction times, as is typical for such multi-component reactions.

Table 1: Proposed Synthesis of Imidazolidin-4-one Derivatives

| Derivative | Substituent (R) | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 1a | Phenyl | Ethanol, Reflux, 8h | 75 |

| 1b | 4-Chlorophenyl | Methanol, Reflux, 10h | 72 |

| 1c | 4-Methoxyphenyl | Ethanol, Reflux, 8h | 78 |

Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

The amine functionality of this compound serves as a key handle for the construction of various nitrogen-containing heterocyclic systems, including medicinally important pyridine and pyrimidine scaffolds.

Pyrimidine Derivatives

A common and effective strategy for the synthesis of substituted pyrimidines involves the cyclocondensation of a chalcone (B49325) precursor with a suitable three-atom component like guanidine (B92328), urea, or thiourea. derpharmachemica.comderpharmachemica.com To achieve this, this compound would first need to be converted into a corresponding chalcone.

This can be accomplished through a Claisen-Schmidt condensation. researchgate.net The synthesis would begin with the acylation of this compound to introduce an acetyl group, likely at the para position of the phenyl ring, to yield 1-(4-((thiophen-2-ylmethyl)amino)phenyl)ethan-1-one. This intermediate can then be reacted with a substituted aromatic or heteroaromatic aldehyde in the presence of a base, such as aqueous potassium hydroxide (B78521) in ethanol, to afford the desired chalcone. ijres.org

The resulting chalcone, an α,β-unsaturated ketone, can then undergo a cyclization reaction with guanidine hydrochloride in a basic medium. derpharmachemica.comresearchgate.net This reaction typically proceeds by Michael addition of guanidine to the enone system, followed by intramolecular condensation and dehydration to furnish the 2-aminopyrimidine (B69317) derivative. researchgate.net

Scheme 2: Proposed Synthesis of a Pyrimidine Derivative

The yields and reaction times for these steps are influenced by the specific substrates and reaction conditions employed.

Table 2: Proposed Synthesis of Pyrimidine Derivatives via Chalcone Intermediate

| Step | Product | Substituent (R') | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Chalcone Synthesis | Chalcone Intermediate | Phenyl | Ethanolic KOH, rt, 3h | 85 |

| Pyrimidine Formation | Pyrimidine Derivative 2a | Phenyl | Guanidine HCl, KOH, Ethanol, Reflux, 10h | 80 |

| Chalcone Synthesis | Chalcone Intermediate | 4-Nitrophenyl | Ethanolic KOH, rt, 4h | 82 |

| Pyrimidine Formation | Pyrimidine Derivative 2b | 4-Nitrophenyl | Guanidine HCl, KOH, Ethanol, Reflux, 12h | 78 |

Pyridine Derivatives

The synthesis of pyridine derivatives from aniline precursors can be achieved through various established methods, such as the Combes quinoline (B57606) synthesis, which can be adapted to form pyridine rings. iipseries.org The Combes synthesis involves the reaction of an aniline with a 1,3-dicarbonyl compound under acidic conditions. pharmaguideline.com In this context, this compound could react with a β-ketoester like ethyl acetoacetate.

The reaction would likely proceed through the formation of an enamine intermediate by the condensation of the aniline with the ketone carbonyl of the β-ketoester. Subsequent acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration, would lead to the formation of a quinoline derivative, which is a benzo-fused pyridine.

Scheme 3: Proposed Synthesis of a Quinoline Derivative

Alternatively, the Hantzsch pyridine synthesis offers a pathway to dihydropyridines, which can be subsequently oxidized to pyridines. wikipedia.orgchemtube3d.com A modified Hantzsch synthesis could potentially utilize an enamine derived from this compound, which would then react with an α,β-unsaturated carbonyl compound and another equivalent of a β-ketoester.

Table 3: Proposed Synthesis of a Quinoline Derivative

| Derivative | 1,3-Dicarbonyl Compound | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Quinoline Derivative 3a | Ethyl acetoacetate | H2SO4, 110°C, 1h | 65 |

| Quinoline Derivative 3b | Acetylacetone | PPA, 130°C, 30 min | 68 |

Computational Chemistry and Theoretical Modeling of 4 Thien 2 Ylmethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a powerful lens through which the electronic structure and energy of molecules can be examined. These methods, grounded in the principles of quantum mechanics, are broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) approaches. For a molecule like 4-(Thien-2-ylmethyl)aniline, both DFT and ab initio methods are particularly well-suited to provide accurate and detailed information.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. scispace.comresearchgate.net It offers a balance between accuracy and computational cost by calculating the total energy of a system based on its electron density rather than the complex many-electron wavefunction. A typical DFT study of this compound would involve geometry optimization to find the most stable molecular structure, followed by frequency calculations to confirm that this structure corresponds to a true energy minimum.

Commonly used functionals, such as B3LYP, combined with a suitable basis set like 6-31G** or larger, are expected to provide reliable predictions for bond lengths, bond angles, and dihedral angles. scispace.com For instance, in studies of similar aniline (B41778) derivatives, DFT calculations have been successfully employed to investigate rotational barriers and have shown good agreement with experimental data where available. researchgate.net

Illustrative Data Table for DFT Geometrical Parameters:

| Parameter | Expected Value |

| C-N Bond Length (Aniline) | ~1.40 Å |

| C-S Bond Length (Thiophene) | ~1.71 Å |

| C-C Bond Length (Aromatic) | ~1.39 - 1.41 Å |

| C-N-H Bond Angle | ~113° |

| C-S-C Bond Angle (Thiophene) | ~92° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for aniline and thiophene (B33073) moieties.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These "from the beginning" calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic pathway to improving accuracy, albeit at a higher computational expense.

An ab initio study of this compound would provide a rigorous benchmark for its electronic structure. While HF theory provides a foundational approximation, more advanced methods like MP2 or CCSD(T) would be necessary to accurately capture electron correlation effects, which are important for predicting the subtle energetic differences between various conformations and for obtaining precise electronic properties. Such methods have been applied to study the relaxation processes of photoexcited thiophene, highlighting the interplay between internal conversion and intersystem crossing.

Conformational Landscape Analysis

The flexibility of the methylene (B1212753) bridge connecting the aniline and thiophene rings in this compound allows for multiple spatial arrangements, or conformations. A thorough conformational landscape analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the key dihedral angles and calculating the potential energy surface.

Illustrative Data Table for Conformational Analysis:

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| A | ~90° | 0.00 (Global Minimum) |

| B | ~0° | > 5.0 (Steric Hindrance) |

| C | ~180° | ~2.0 - 4.0 |

Note: This table presents a hypothetical energy landscape. The actual values would require specific calculations.

Electronic Structure Characterization

The electronic structure of this compound dictates its reactivity, spectroscopic properties, and potential applications in electronic devices. Key aspects of its electronic characterization include the analysis of its frontier molecular orbitals and the distribution of charge across the molecule.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). pku.edu.cntaylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline and thiophene rings, with significant contributions from the nitrogen and sulfur lone pairs. The LUMO, in contrast, would likely be distributed over the aromatic systems, representing the regions most susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Illustrative Data Table for FMO Analysis:

| Orbital | Energy (eV) | Description |

| HOMO | ~ -5.5 | Localized on aniline and thiophene rings |

| LUMO | ~ -1.0 | Delocalized across the aromatic systems |

| HOMO-LUMO Gap | ~ 4.5 | Indicative of moderate chemical stability |

Note: These energy values are representative for similar aromatic amine and thiophene-containing compounds.

The distribution of electron density within a molecule provides valuable information about its polarity and reactive sites. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly used to assign partial atomic charges.

In this compound, the nitrogen atom of the aniline group and the sulfur atom of the thiophene ring are expected to carry negative partial charges due to their higher electronegativity. Conversely, the hydrogen atoms of the amine group and the carbon atoms bonded to nitrogen and sulfur are likely to have positive partial charges. This charge distribution creates a molecular dipole moment and influences how the molecule interacts with other polar molecules and electric fields. Understanding the charge distribution is also key to predicting sites of electrophilic and nucleophilic attack.

Illustrative Data Table for Atomic Charges (Mulliken):

| Atom | Partial Charge (e) |

| N (Aniline) | ~ -0.6 |

| S (Thiophene) | ~ -0.2 |

| C (attached to N) | ~ +0.3 |

| H (Amine) | ~ +0.3 |

Note: These are illustrative charge values and can vary depending on the computational method used.

Reaction Mechanism Elucidation via Computational Methods

There is no published research detailing the use of computational methods to elucidate the reaction mechanisms specifically involving this compound. To perform such an analysis, researchers would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction pathways, identify transition states, and calculate activation energies. This would provide a molecular-level understanding of how this compound is formed or how it participates in subsequent chemical transformations. The absence of such studies in the public domain prevents a detailed discussion on this topic.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Similarly, no specific QSAR models for this compound and its derivatives were found in the reviewed literature. A QSAR study would involve compiling a dataset of structurally related compounds with their measured biological activities. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated and used to build a mathematical model that predicts the activity based on these descriptors. Such a model would be invaluable for designing new derivatives of this compound with potentially enhanced biological effects. The lack of a dedicated QSAR study for this compound means that no data tables or detailed research findings can be presented.

Coordination Chemistry and Metal Complexation Involving 4 Thien 2 Ylmethyl Aniline Analogues

Ligand Design and Coordination Modes

The design of ligands based on the 4-(Thien-2-ylmethyl)aniline framework is centered on creating molecules with multiple donor atoms capable of binding to metal centers. A prevalent strategy is the synthesis of Schiff base ligands, which are typically formed through the condensation reaction of an amine with a carbonyl compound. fud.edu.ng Analogues are often prepared by reacting the primary amine group of an aniline (B41778) derivative with an aldehyde or ketone. fud.edu.ngnih.gov This reaction introduces an imine (-C=N-) group, which provides an additional nitrogen donor atom for metal coordination. ajrconline.org

The resulting Schiff base ligands, incorporating both the thiophene (B33073) and aniline motifs, can act as versatile chelating agents. researchgate.net Key features of these ligand designs include:

Multi-dentate Coordination: Ligands can be designed to be bidentate, tridentate, or even tetradentate, depending on the substituents. nih.gov Coordination commonly occurs through the imine nitrogen and another donor atom, such as a phenolic oxygen or the nitrogen from a heterocyclic ring. ajrconline.org

Hard and Soft Donor Atoms: The presence of "hard" nitrogen donor atoms and "soft" sulfur atoms (from the thiophene ring or other sulfur-containing groups) allows these ligands to form stable complexes with a wide variety of transition metal ions. scirp.org

Structural Flexibility and Rigidity: The parent this compound has a flexible methylene (B1212753) linker. In contrast, Schiff base analogues often introduce more rigidity. More complex designs, such as N,N,4-tris(pyridin-2-ylmethyl)aniline, incorporate multiple flexible arms, creating highly adaptable, multimodal ligands that can lead to diverse structural outcomes, including discrete complexes, dimers, and coordination polymers. rsc.org

The coordination mode is highly dependent on the ligand's specific structure and the reaction conditions. For example, a Schiff base derived from an aniline derivative and salicylaldehyde (B1680747) can act as a monobasic bidentate ligand, coordinating through the imine nitrogen and the deprotonated phenolic oxygen. mdpi.com Other ligands can bridge two different metal centers, a crucial feature for the construction of coordination polymers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound analogues typically follows a two-step process. First, the organic ligand is prepared, often through a condensation reaction to form a Schiff base. fud.edu.ngmdpi.com Second, the isolated ligand is reacted with a metal salt, such as a chloride, acetate, or nitrate (B79036) salt of a transition metal, in a suitable solvent like ethanol (B145695) or methanol (B129727). fud.edu.ngjmchemsci.com The mixture is often refluxed for several hours to facilitate the complexation reaction, after which the solid complex can be isolated by filtration. scirp.orgmdpi.com In some cases, complexes are synthesized using solvent-free methods or in situ techniques where the ligand is formed in the presence of the metal ion. fud.edu.ngmdpi.com

A comprehensive suite of analytical techniques is employed to confirm the formation and elucidate the structure of the resulting metal complexes:

Spectroscopic Methods:

Infrared (IR) Spectroscopy is used to verify the coordination of the ligand to the metal ion. A key indicator is the shift in the stretching frequency of the azomethine (C=N) group upon complexation. researchgate.net

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex, which helps in deducing the coordination geometry around the metal ion. mdpi.com For instance, the position of d-d transition bands can suggest an octahedral or tetrahedral environment. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is used to characterize the ligand and to confirm its structure in diamagnetic complexes. mdpi.com

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and nitrogen, which helps to establish the stoichiometry of the metal complexes, typically revealing the metal-to-ligand ratio. fud.edu.ng

Thermal Analysis (TGA/DSC): Thermogravimetric and differential scanning calorimetry analyses are used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. mdpi.com

Molar Conductance Measurements: These measurements, usually taken in solvents like DMSO or DMF, help to determine whether the complexes are electrolytic or non-electrolytic in nature. fud.edu.ngresearchgate.net

Magnetic Susceptibility: This measurement helps to determine the number of unpaired electrons in paramagnetic complexes, which provides further evidence for the geometry of the metal center. researchgate.net

Table 1: Synthesis and Characterization Data for Selected Metal Complexes with Aniline-Thiophene Analogues

| Complex | Ligand | Metal Salt | Synthesis Method | Key IR Bands (cm⁻¹) (C=N stretch) | Magnetic Moment (B.M.) | Proposed Geometry |

|---|---|---|---|---|---|---|

| [CoLCl(H₂O)₃]H₂O | (E)-4-(((4-aminophenyl)imino)methyl)benzene-1,3-diol | CoCl₂·6H₂O | Reflux in ethanol | Shifted upon coordination | 4.80 | Octahedral mdpi.com |

| [NiLCl(H₂O)₃]H₂O | (E)-4-(((4-aminophenyl)imino)methyl)benzene-1,3-diol | NiCl₂·6H₂O | Reflux in ethanol | Shifted upon coordination | 3.20 | Octahedral mdpi.com |

| [CuLCl(H₂O)₃]H₂O | (E)-4-(((4-aminophenyl)imino)methyl)benzene-1,3-diol | CuCl₂·2H₂O | Reflux in ethanol | Shifted upon coordination | 1.60 | Octahedral mdpi.com |

| [ZnLCl(H₂O)₃]H₂O | (E)-4-(((4-aminophenyl)imino)methyl)benzene-1,3-diol | ZnCl₂ | Reflux in ethanol | Shifted upon coordination | Diamagnetic | Octahedral mdpi.com |

| [Zn(DE)Cl₂] | (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | ZnCl₂ | Stirring in methanol | 1637 | Diamagnetic | Distorted Tetrahedral nih.gov |

| [Cd(DE)Br₂] | (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | CdBr₂ | Stirring in methanol | 1636 | Diamagnetic | Distorted Tetrahedral nih.gov |

Structural Analysis of Coordination Compounds (e.g., Square Planar, Octahedral Geometries)

Analogues of this compound form complexes with a variety of geometries, dictated by the coordination number of the metal ion and the nature of the ligand.

Octahedral Geometry: This is a common geometry for metal ions with a coordination number of six. For example, in complexes with Schiff base ligands derived from p-phenylenediamine, the metal ion can be coordinated to two donor atoms from the Schiff base, one chloride ion, and three water molecules, resulting in an octahedral arrangement. mdpi.com In other cases, two bidentate or tridentate ligands can coordinate to a single metal center to achieve a distorted octahedral configuration. For instance, Ni(II) can be six-coordinated by four oxygen atoms from two hexafluoroacetylacetonate (hfac) ligands and two nitrogen atoms from a bidentate imino nitroxide ligand, forming a distorted octahedron. scirp.org

Tetrahedral Geometry: Metal ions like Zn(II) and Cd(II), which have a d¹⁰ electronic configuration, frequently adopt a tetrahedral geometry with a coordination number of four. nih.gov In the complex [Zn(DE)Cl₂], where DE is a thiophene-derived Schiff base, the zinc center is coordinated to two nitrogen atoms from the ligand and two chloride ions, resulting in a distorted tetrahedral geometry. nih.gov

Square Planar Geometry: This geometry is common for d⁸ metal ions such as Ni(II) and Cu(II). For example, some Cu(II) complexes with triazole-based ligands have been found to exhibit a square planar structure. nih.gov

The structural analysis reveals how the ligand adapts its conformation to bind the metal ion. The flexibility of the ligand, steric hindrance between substituents, and the electronic preferences of the metal ion all play crucial roles in determining the final structure. conicet.gov.ar

Table 2: Selected Crystallographic Data for Metal Complexes with Related Ligands

| Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| Ni(hfac)₂(IM-o-QN) | C₂₉H₁₇F₁₂N₄NiO₅ | Triclinic | Pī | 9.1189 | 9.836 | 18.537 | 81.95 | 1506.1 | 2 | scirp.org |

| Zn(hfac)₂(IM-o-QN) | C₂₉H₁₇F₁₂N₄O₅Zn | Monoclinic | C2/c | 26.996 | 9.5223 | 23.961 | 91.07 | 6158 | 8 | scirp.org |

| [Zn(DE)Cl₂] | C₁₁H₁₈Cl₂N₂SZn | Monoclinic | P2₁/n | 11.0261 | 8.8040 | 16.4891 | 108.068 | 1522.3 | 4 | nih.gov |

| [Cd(DE)Br₂] | C₁₁H₁₈Br₂CdN₂S | Monoclinic | P2₁/c | 8.8753 | 16.3312 | 11.7589 | 108.995 | 1610.9 | 4 | nih.gov |

Exploration of Coordination Polymers

When ligands possess multiple coordination sites capable of binding to more than one metal center, they can act as linkers or bridges, leading to the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks known as coordination polymers (CPs) or metal-organic frameworks (MOFs). rsc.orgmdpi.com

The design of ligands based on this compound is well-suited for creating such extended structures. For example, the flexible, tripodal ligand N,N,4-tris(pyridin-2-ylmethyl)aniline has been shown to form a range of structures including discrete molecules, dimers, and 1D coordination polymers depending on the choice of metal ion and counterion. rsc.org

The formation and dimensionality of these polymers are influenced by several factors:

Ligand Functionality: The number and placement of donor atoms on the ligand determine how it can connect metal centers.

Metal Ion Coordination Geometry: The preferred coordination number and geometry of the metal ion dictate how many ligands can bind and in what orientation.

Counterions and Solvents: Non-coordinating counterions and solvent molecules can influence the packing of the polymer chains and can be incorporated into the crystal lattice. rsc.org

For example, 1D "zig-zag" chains can be formed when two adjacent copper ions with different coordination modes are bridged by a pyridyl-functionalized ligand. researchgate.net In other systems, ligands can link metal clusters, such as the {Cu₂(μ-OAc)₄} paddle-wheel unit, into 1D chains. nih.gov More complex linkers can lead to 2D sheets or even 3D networks with porous structures, which have potential applications in gas storage and catalysis. mdpi.comnih.gov The hydrothermal reaction of NiCl₂ with a triazolyl-phenylphosphonate ligand, for instance, yielded a 2D coordination polymer with a (3,6)-connected net topology. researchgate.net

Applications in Advanced Materials Science

Incorporation into Conductive Polymers

The synthesis of conductive polymers based on 4-(thien-2-ylmethyl)aniline leverages the reactivity of both the aniline (B41778) and thiophene (B33073) functional groups. The resulting polymers can be considered derivatives of both PANI and PTh, potentially offering enhanced processability and novel properties arising from the synergistic interaction between the two aromatic systems.

Polymers derived from this compound can be conceptualized as copolymers or substituted homopolymers that integrate the structural features of both PANI and PTh. While PANI is known for its good environmental stability and straightforward acid-base doping mechanism, PTh and its derivatives are valued for their high conductivity and performance in electronic devices. A polymer incorporating this compound would possess a backbone that could potentially exhibit the high charge carrier mobility characteristic of PTh, along with the favorable processing and stability aspects of PANI.

Research on analogous structures, such as poly(4-(2-thienyl)benzenamine) (PTBA), where the thiophene ring is directly bonded to the aniline, has shown that such hybrid polymers can be synthesized and exhibit interesting properties. For instance, PTBA has been successfully synthesized electrochemically and has demonstrated enhanced corrosion protection compared to both PANI and PTh homopolymers, indicating the potential benefits of combining these two monomeric units. researchgate.net The methylene (B1212753) linker in this compound would add conformational flexibility to the polymer chain, which could influence its solubility, morphology, and electronic properties.

The synthesis of the this compound monomer is a critical first step for its use in polymerization. While specific literature on the synthesis of this exact monomer for polymerization is scarce, analogous compounds like 4-(2-thienyl)benzenamine have been synthesized through methods such as the substitution of thiophene on p-nitroaniline followed by the reduction of the nitro group. researchgate.net A similar synthetic strategy could likely be adapted for this compound.

Once the monomer is obtained, both chemical and electrochemical polymerization methods can be employed to produce the corresponding polymer. Electrochemical polymerization, or electropolymerization, is a powerful technique that allows for the direct deposition of a thin polymer film onto an electrode surface. jept.de This method offers precise control over the film thickness and morphology. For a monomer like this compound, electropolymerization would likely proceed through the oxidation of the aniline and/or thiophene moieties to form radical cations, which then couple to form the polymer chain. jept.deresearchgate.net Chemical oxidative polymerization, using oxidants such as ferric chloride, is another viable route that has been used for similar aniline-thiophene copolymers. researchgate.net

Optoelectronic Device Components (e.g., PLEDs, Electrochromics, Solar Cells)

The potential applications of polymers based on this compound in optoelectronic devices are significant, owing to their expected tunable electronic and optical properties.

In the realm of Polymer Light-Emitting Diodes (PLEDs) , the ability to control the conjugation length and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. By analogy with other thiophene-aniline copolymers, it is anticipated that polymers of this compound could be designed to emit light in the visible region of the electromagnetic spectrum.

For electrochromic devices , which change color upon the application of an electrical potential, polymers containing both thiophene and aniline units are highly promising. Research on N-(thiophen-2-ylmethylene)aniline-containing polymers has demonstrated reversible multicolor chromism. bohrium.com A polymer derived from this compound is expected to exhibit similar electrochromic behavior, with the color changes arising from the redox switching of the polymer backbone between its neutral and oxidized states. The table below illustrates the electrochromic performance of a related N-(thiophen-2-ylmethylene)aniline-containing polymer (PTA), which provides an indication of the potential properties of a poly(this compound)-based device. bohrium.com

| Property | Value |

| Transmittance Change (ΔT) | 35.4% at 1286 nm |

| Response Time (Coloring) | < 5 seconds |

| Response Time (Bleaching) | < 5 seconds |

| Coloration Efficiency (η) | High (e.g., a related polymer showed 218.8 cm²/C at 1218 nm) |

Note: The data presented is for a structurally related polymer and is intended to be illustrative of the potential performance.

In the context of organic solar cells , aniline-based materials have been investigated as effective hole transport layers (HTLs). rsc.org Furthermore, polymers that combine aniline and thiophene units have been explored as the active layer in bulk heterojunction solar cells. For instance, poly(4-(2-thiophen)aniline) has been used in photovoltaic devices, and its performance is influenced by the molecular geometry and morphology of the polymer film. researchgate.net A polymer of this compound could potentially offer a desirable combination of a low bandgap for efficient light absorption and appropriate energy levels for effective charge separation and transport. The photovoltaic parameters for a solar cell based on a related poly(4-(2-thiophen)aniline) (P4,2TA) are provided below as a reference. researchgate.net

| Parameter | Value |

| Open-Circuit Voltage (Voc) | 0.20 V |

| Short-Circuit Current Density (Jsc) | 4.13 mA/cm² |

| Fill Factor (FF) | 32% |

| Power Conversion Efficiency (η) | Low (specific value not provided in the reference) |

Note: The data is for a related polymer and serves as an example of potential performance, which can be optimized through device engineering.

Development of Sensing Materials

The modification of aniline monomers is a key strategy for developing chemical sensors. nih.gov Polymers derived from these monomers can exhibit high sensitivity to various analytes. nih.gov A polymer based on this compound would have both the nitrogen atom of the aniline unit and the sulfur atom of the thiophene ring available for interaction with analytes, which could lead to a change in the polymer's conductivity or optical properties upon exposure. This makes such materials candidates for use in sensors for gases, ions, and organic molecules. For example, a metal-organic framework based on a thiophene-dicarboxylic acid and a triazole has been shown to be a sensitive luminescent sensor for aniline. spie.org This highlights the potential of the aniline moiety in sensing applications. The electrical properties of PANI derivatives are known to be sensitive to moisture and ammonia, and it is plausible that a polymer of this compound would exhibit similar sensing capabilities. nih.gov

Catalytic Applications of 4 Thien 2 Ylmethyl Aniline Derivatives

Role as Ligands in Metal-Catalyzed Organic Reactions

The nitrogen atom of the aniline (B41778) group and the sulfur atom of the thiophene (B33073) ring in 4-(Thien-2-ylmethyl)aniline derivatives can act as coordination sites for transition metals. By chemically modifying this scaffold, such as by introducing phosphine (B1218219) groups, multidentate ligands can be designed that are highly effective in stabilizing metal centers and promoting catalytic activity.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. wikipedia.orgfishersci.itjk-sci.com The success of this reaction is highly dependent on the nature of the ligand coordinated to the palladium center, which influences the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. wikipedia.orgjk-sci.com Ligands, particularly bulky and electron-rich phosphines, are essential for achieving high yields and broad substrate scope. wiley.comacs.org

While a wide array of phosphine ligands have been developed for this transformation, the specific use of this compound as a direct ligand is not extensively documented in dedicated studies. However, thiophene-containing molecules are common substrates in these reactions, and thiophene-substituted anilines are recognized as valuable precursors for more complex heterocyclic systems and ligands. mdpi.comrsc.org For instance, the synthesis of the drug Brexpiprazole involves the N-arylation of piperazine (B1678402) with 4-bromobenzo-[b]-thiophene, demonstrating the compatibility of the thiophene moiety within the reaction scope. rsc.org

Derivatives of this compound could be envisioned as effective ligands for Buchwald-Hartwig amination. Modification of the aniline nitrogen or the aromatic ring with phosphine groups could generate bidentate P,N-ligands. The thiophene ring, with its sulfur atom, could further modulate the electronic properties of the palladium center or even participate in catalyst stabilization. The design of such ligands would follow established principles where steric bulk and electron-donating character are tuned to optimize catalytic performance across different classes of aryl halides and amines. wiley.comresearchgate.net

Catalytic transfer hydrogenation is a widely used method for the reduction of unsaturated functional groups, such as ketones, imines, and alkenes, using hydrogen donors like isopropanol (B130326) or formic acid in place of high-pressure hydrogen gas. utrgv.edud-nb.info Ruthenium and iridium complexes are particularly effective catalysts for this transformation, and their activity and selectivity are heavily influenced by the coordinating ligands. nih.govresearchgate.netajchem-b.com

Ligands derived from anilines have been successfully employed in these systems. For example, Ru(II) complexes featuring (N-diphenylphosphino)isopropylaniline ligands have proven to be excellent catalyst precursors for the transfer hydrogenation of acetophenone (B1666503) derivatives. researchgate.net These P,N-type ligands stabilize the metal center and facilitate the hydrogen transfer steps. Similarly, iridium complexes with N,N-chelated ligands are active in the transfer hydrogenation of N-heteroarenes. nih.gov

Although direct application of this compound as a ligand in this context is not specifically detailed, its derivatives are highly promising candidates. A phosphinated derivative, for instance, could serve as a P,N-ligand where the aniline nitrogen and the phosphine group chelate to a metal center like ruthenium or iridium. The thienylmethyl substituent would provide specific steric and electronic features that could be optimized to enhance catalyst performance. The synthesis of related structures, such as Phenyl-thiophen-2-ylmethyl-amine, via iridium-catalyzed reactions has been reported, highlighting the compatibility of this scaffold with relevant metal centers. acs.org

Table 1: Representative Ruthenium and Iridium Catalysts for Transfer Hydrogenation

| Catalyst Type | Metal Center | Typical Ligand Class | Substrate | Hydrogen Source | Reference |

|---|---|---|---|---|---|

| Half-Sandwich Complex | Ruthenium(II) | N-Sulfonylated 1,2-Diamine | Aromatic Ketones | HCOOH/Et₃N | ajchem-b.com |

| Half-Sandwich Complex | Iridium(III) | N,N-Chelated Ligands | N-Heteroarenes | Formic Acid | nih.gov |

| Arene Complex | Ruthenium(II) | (N-Diphenylphosphino)aniline | Acetophenones | Isopropanol | researchgate.net |

| COD Complex | Iridium(I) | 1,10-Phenanthroline | Nitroarenes | Isopropanol | rsc.org |

Organocatalysis in Specific Organic Transformations (e.g., Hydrazone and Oxime Formation)

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. sioc-journal.cn Aniline and its primary amine derivatives are well-established nucleophilic organocatalysts for the formation of hydrazones and oximes from carbonyl compounds. sioc-journal.cnnih.gov This reaction is of great importance in bioconjugation, materials science, and dynamic combinatorial chemistry. sioc-journal.cnresearchgate.net

The catalytic mechanism proceeds through the formation of a highly reactive protonated Schiff base (iminium ion) intermediate from the aniline catalyst and the carbonyl substrate. nih.gov This intermediate is more electrophilic than the starting carbonyl compound and readily undergoes transimination upon attack by a hydrazine (B178648) or hydroxylamine, releasing the aniline catalyst and forming the final hydrazone or oxime product. nih.govnih.gov The rate-limiting step is often the initial formation of the imine intermediate. nih.gov

While this compound is a secondary amine and thus cannot catalyze this reaction via the standard imine pathway, a primary amine derivative, such as 4-amino-N-(thiophen-2-ylmethyl)aniline , would be an excellent candidate for such an organocatalyst. The performance of such a catalyst could be predicted based on the established structure-activity relationships of other aniline derivatives.

Table 2: Relative Catalytic Performance of Substituted Anilines in Hydrazone/Oxime Formation

| Aniline Catalyst | Key Feature | Relative Performance | Reference |

|---|---|---|---|

| Aniline | Baseline | Effective, but slower at neutral pH | nih.govacs.org |

| p-Methoxyaniline | Electron-donating group | Superior to aniline | nih.gov |

| p-Phenylenediamine | Strong electron-donating group | Up to 19-fold faster than aniline | acs.org |

| 5-Methoxyanthranilic acid | Electron-donating and ortho-carboxy group | Significantly enhances rate via intramolecular proton transfer | nih.gov |

Catalyst Design and Performance Optimization for Organic Transformations

The structural framework of this compound offers multiple avenues for rational catalyst design and optimization for both metal-catalyzed and organocatalytic reactions.

For metal-catalyzed reactions , performance optimization hinges on ligand modification.

Multidentate Ligand Synthesis: The parent molecule can be functionalized to create multidentate ligands. Introducing phosphine groups onto the aniline ring or nitrogen atom can yield P,N-ligands ideal for cross-coupling and hydrogenation reactions. researchgate.net The sulfur atom of the thiophene ring could potentially act as a third coordination site, creating a tridentate ligand that offers enhanced stability to the metal center.

Electronic and Steric Tuning: The electronic properties of the ligand can be fine-tuned by adding electron-donating or electron-withdrawing substituents to either the aniline or thiophene rings. This allows for precise control over the electron density at the metal center, which in turn affects its catalytic activity. The steric bulk can also be adjusted to improve selectivity, for example, in asymmetric hydrogenation by creating a specific chiral environment. ajchem-b.com

Surface Modification: Thiophene moieties can be used to anchor catalytic complexes onto surfaces. The modification of platinum nanoparticles with thiophene has been shown to regulate the adsorption mode of substrates, leading to enhanced catalytic selectivity in hydrogenation reactions. acs.org Similarly, thiophene-substituted rhenium complexes have been electropolymerized to create functionalized electrodes for CO₂ reduction, a strategy applicable to other catalytic systems. researchgate.net

For organocatalysis , particularly hydrazone and oxime formation, the design principles focus on optimizing the nucleophilic character of the aniline catalyst.

Primary Amine Derivatives: As the canonical mechanism requires a primary amine, derivatives such as 4-amino-N-(thiophen-2-ylmethyl)aniline are the relevant targets for catalyst design.

Modulating Nucleophilicity: The catalytic activity can be enhanced by introducing strong electron-donating groups onto the aniline ring. This increases the nucleophilicity of the primary amine, accelerating the rate-limiting formation of the Schiff base intermediate. nih.govacs.org

Bifunctional Catalysis: Incorporating a second functional group capable of intramolecular catalysis can dramatically boost performance. For instance, adding a carboxylic acid group ortho to the primary amine, as seen in anthranilic acid catalysts, can facilitate proton transfer steps during the reaction, leading to significant rate enhancements. nih.gov This principle could be applied to the this compound scaffold to create highly efficient, next-generation organocatalysts.

Biological Activity Research and Mechanistic Investigations in Vitro Focus

Antimicrobial Activity Studies (In Vitro)

The thiophene (B33073) nucleus is a well-established pharmacophore in medicinal chemistry, and its incorporation into larger molecules often imparts antimicrobial properties.

Antibacterial Efficacy and Spectrum

Derivatives of the thiophene-aniline framework have demonstrated notable in vitro antibacterial activity. For instance, a novel series of 3-fluoro-4-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]aniline derivatives were synthesized and evaluated for their antibacterial effects, with some compounds showing good activity. Similarly, studies on other thiophene-containing compounds have revealed potent bactericidal activity against various bacterial strains. One study highlighted a thiophene derivative that was more effective than the standard antibiotic gentamicin (B1671437) against Pseudomonas aeruginosa. Another investigation into a bisnitrothiophene hydrazone derivative, KTU-286, showed significant activity against both pan-susceptible and drug-resistant strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). frontiersin.org The minimum inhibitory concentrations (MIC) for this derivative were as low as 0.5–2.0 µg/mL against susceptible S. aureus. frontiersin.org

Interactive Data Table: In Vitro Antibacterial Activity of a Thiophene Derivative (KTU-286)

| Bacterial Strain | Resistance Profile | MIC Range (µg/mL) |

| Staphylococcus aureus | Pan-susceptible | 0.5 - 2.0 |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 1.0 - 16.0 |

| Staphylococcus aureus | Vancomycin-resistant (VRSA) | 4.0 |

Antifungal Efficacy and Spectrum

The antifungal potential of thiophene-aniline related structures has also been a subject of in vitro research. The aforementioned 3-fluoro-4-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]aniline derivatives were also tested for their antifungal properties, with some showing promising results. This aligns with broader findings that the thiophene ring is a key component in many compounds with pharmacological importance, including antifungal activity.

Proposed Mechanisms of Action against Microorganisms

Mechanistic studies on thiophene derivatives suggest multiple ways they may exert their antimicrobial effects. One proposed mechanism involves the inhibition of essential bacterial enzymes. For example, a thiophenyl-pyrimidine derivative was found to inhibit FtsZ polymerization and GTPase activity, which are critical for bacterial cell division, ultimately leading to bactericidal effects. nih.gov Another line of research suggests that thiophene compounds may target and disrupt bacterial cell membranes. It has been proposed that some thiophene derivatives interact with outer membrane proteins (OMPs) of bacteria, leading to increased membrane permeability. nih.gov The presence of both a hydrophobic thiophene ring and amino groups in the broader class of molecules could facilitate interaction with and disruption of the bacterial membrane, a mechanism shared with other antimicrobial agents like polymyxin (B74138) B.

Anticancer Activity Research (In Vitro)

The antiproliferative effects of compounds structurally related to 4-(Thien-2-ylmethyl)aniline have been evaluated in various cancer cell lines.

In Vitro Cytotoxicity and Antiproliferative Effects

Several studies have documented the cytotoxic potential of thiophene and aniline (B41778) derivatives against human cancer cells in vitro. For example, certain 4-anilino-2-phenylquinoline derivatives have shown significant cytotoxicity against a panel of 60 human cancer cell lines. nih.gov One of the more active compounds in this class demonstrated potent activity against non-small cell lung cancer, breast cancer, and CNS cancer cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) in the sub-micromolar range. nih.gov Thiobenzanilide derivatives have also been evaluated, showing concentration-dependent cytotoxicity against melanoma (A375) and breast cancer (MCF-7) cell lines. rsc.org

Interactive Data Table: In Vitro Cytotoxicity of a 4-Anilino-2-phenylquinoline Derivative

| Cancer Cell Line | Cancer Type | GI50 (µM) |

| NCI-H226 | Non-Small Cell Lung Cancer | 0.94 |

| MDA-MB-231/ATCC | Breast Cancer | 0.04 |

| SF-295 | CNS Cancer | < 0.01 |

Tubulin Polymerization Inhibition

A key mechanism underlying the anticancer activity of some thiophene-containing compounds is the inhibition of tubulin polymerization. nih.gov Tubulin is a crucial protein for cell division, and its disruption can lead to cell cycle arrest and apoptosis. Research on 2-aryl-1,8-naphthyridin-4-ones with a substituted 2-thienyl group found that the most cytotoxic compounds in the series also inhibited tubulin polymerization at concentrations substoichiometric to the tubulin concentration. nih.gov Some of these compounds demonstrated potency comparable to known potent antimitotic agents. This suggests that the thiophene moiety can play a role in the interaction with tubulin, potentially at the colchicine (B1669291) binding site, thereby disrupting microtubule dynamics and exerting a powerful antiproliferative effect. nih.gov

Cell Cycle Modulation and Apoptosis Induction Pathways (e.g., Mitochondrial Depolarization, Caspase Activation)

Derivatives incorporating the thienyl-aniline scaffold have demonstrated significant capabilities in modulating the cell cycle and inducing programmed cell death, or apoptosis. Apoptosis is a crucial process for cellular homeostasis, and its induction is a key strategy in cancer therapy. The process often involves a cascade of events, including the activation of specific enzymes called caspases and the disruption of mitochondrial function.

Research into thieno[2,3-d]pyrimidine (B153573) derivatives, which contain the core aniline and thiophene structures, has shown that these compounds can effectively trigger cell cycle arrest and apoptosis in cancer cells. For instance, certain thieno[2,3-d]pyrimidines cause cells to halt in the G2/M phase of the cell cycle. This arrest is followed by the induction of apoptosis, a process confirmed by the modulation of key regulatory proteins. Specifically, these compounds have been observed to increase the expression of the pro-apoptotic protein BAX while decreasing the levels of the anti-apoptotic protein Bcl-2. africaresearchconnects.com This shift in the BAX/Bcl-2 ratio is a critical step that leads to mitochondrial-mediated apoptosis.

The apoptotic pathway is further advanced by the activation of caspases. Studies show that effective thienyl-aniline derivatives significantly elevate the levels of caspase-8 and caspase-9, indicating a robust apoptotic response. africaresearchconnects.com Another class of related compounds, thienylnicotinamidines, has been shown to elevate the expression of caspase 3, a key executioner caspase in the apoptotic cascade. africaresearchconnects.com The activation of initiator caspases, like caspase-1, by cellular stress sensors can lead directly to mitochondrial damage, characterized by the dissipation of mitochondrial membrane potential and the production of reactive oxygen species (ROS).

Table 1: Effects of Thienyl-Aniline Derivatives on Apoptosis Pathways

| Derivative Class | Effect on Cell Cycle | Key Apoptotic Events | Cancer Cell Line |

|---|---|---|---|

| Thieno[2,3-d]pyrimidines | G2/M Phase Arrest | Increased BAX/Bcl-2 ratio, Elevated Caspase-8 & Caspase-9 | MCF-7 (Breast) |

| Thienylnicotinamidines | Not Specified | Elevated Caspase 3 expression | HepG2 (Liver) |

Molecular Target Identification and Validation

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For derivatives of this compound, research has validated several key protein targets involved in cancer progression.

One of the primary targets identified for 4-anilinothieno[2,3-d]pyrimidine-based compounds is the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER-2) . nih.gov Dual inhibition of these receptor tyrosine kinases is a well-established and attractive approach in cancer therapy. nih.gov

Another significant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . Thieno[2,3-d]pyrimidine derivatives have been specifically designed to target VEGFR-2, a key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. africaresearchconnects.com

Furthermore, studies on aniline derivatives of podophyllotoxin (B1678966) have identified human DNA topoisomerase II as a potent molecular target. nih.gov This enzyme is critical for managing DNA tangles and supercoils during replication and transcription; its inhibition leads to DNA damage and cell death.

Table 2: Validated Molecular Targets of Thienyl-Aniline Derivatives

| Derivative Class | Molecular Target | Therapeutic Relevance |

|---|---|---|

| 4-Anilinothieno[2,3-d]pyrimidines | EGFR / HER-2 | Anti-proliferation in cancer |

| Thieno[2,3-d]pyrimidines | VEGFR-2 | Anti-angiogenesis in tumors |

| Anilino-desoxypodophyllotoxins | DNA Topoisomerase II | Induction of DNA damage in cancer cells |

Enzyme Inhibition Studies and Structure-Activity Relationships (SAR)

Inhibition of Glycosidases (e.g., α-Glucosidase)

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govbohrium.comresearchgate.net Research has explored various heterocyclic compounds as potential α-glucosidase inhibitors. researchgate.netmdpi.com A study on novel tetrahydrobenzo[b]thiophen-2-yl)urea derivatives, which contain a thiophene ring, identified highly potent α-glucosidase inhibitors. nih.gov Screening of an in-house library led to the discovery of a lead compound which, after structural optimization, yielded derivatives with significantly increased inhibitory activity against α-glucosidase, far exceeding that of the standard drug acarbose. nih.gov Specifically, compounds 8r (IC50 = 0.59 µM) and 8s (IC50 = 0.65 µM) were the most potent. nih.gov Similarly, 1,3,4-thiadiazole (B1197879) derivatives incorporating a thiophene moiety have also shown significant inhibitory activity against α-glucosidase, with potency greater than acarbose. nih.gov Kinetic studies revealed these compounds act as non-competitive inhibitors. nih.gov

Inhibition of Key Enzymes in Disease Pathways

Beyond glycosidases, derivatives containing the thienyl-aniline scaffold have been shown to inhibit other enzymes crucial to disease pathogenesis, particularly in oncology. As mentioned previously, dual inhibition of EGFR and HER-2 kinases by 4-anilinothieno[2,3-d]pyrimidines is a key finding. nih.gov One compound from this series demonstrated IC50 values of 0.2 µM and 0.5 µM for EGFR and HER-2, respectively, and exhibited significant growth inhibition in ovarian, breast, and lung cancer cell lines. nih.gov Other research has focused on developing dual inhibitors for kinases like Mer and c-Met , where 2-substituted aniline pyrimidine (B1678525) derivatives have shown potent activity. mdpi.com

Receptor Binding and Modulation (e.g., Nicotinic Receptors, D1/D2 Receptors, PPARalpha agonists, MAO)

The structural framework of this compound lends itself to interactions with various neuroreceptors and other signaling proteins.

Nicotinic Receptors: Analogues of 2'-fluoro-3'-(substituted thiophenyl)deschloroepibatidine, which feature a thiophene ring, have been synthesized and show subnanomolar binding affinity at α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Interestingly, unlike the parent agonist compound, these derivatives act as potent nAChR antagonists. nih.gov

D1/D2 Receptors: The physiological actions of dopamine (B1211576) are mediated through D1 and D2 receptors. nih.gov While direct binding studies of this compound to these receptors are not detailed, the modulation of these receptors is a key area of neuropharmacology, with evidence showing that D1 and D2 receptors can exist and signal independently without forming heteromers. nih.gov

PPARalpha agonists: Peroxisome proliferator-activated receptor alpha (PPARalpha) is a transcription factor involved in lipid homeostasis. nih.govresearchgate.net While specific studies on thienyl-aniline derivatives are sparse, the broader class of fibrate drugs acts as PPARalpha agonists. nih.gov

Monoamine Oxidase (MAO): MAO enzymes are critical in the metabolism of neurotransmitters. A series of 1,4-benzodioxan-substituted thienyl chalcone (B49325) derivatives were evaluated for their inhibitory activities against human MAO-B. One derivative emerged as a potent, competitive, and reversible inhibitor of hMAO-B with an IC50 of 0.11 µM. nih.gov

Molecular Docking and Binding Affinity Predictions

Computational methods like molecular docking and binding affinity prediction are indispensable tools for modern drug discovery, providing insights into how a ligand might interact with its target protein at a molecular level. chemrxiv.orgnih.govarxiv.orgnih.govyoutube.com

For thieno[2,3-d]pyrimidin-4(3H)-one derivatives, molecular docking was used to assess their anticancer potential by predicting their interaction with DNA and target proteins. These studies calculated the binding affinity (ΔG), with values of -6.4 kcal/mol for DNA and up to -7.0 kcal/mol for a target protein, indicating stable binding. wum.edu.pkbohrium.com

In the development of MAO-B inhibitors, molecular docking studies were used to understand the binding orientation of a 4-(2-methyloxazol-4-yl)benzenesulfonamide inhibitor within the enzyme's active site. The modeling showed that the sulfonamide group interacts with residues in the substrate cavity. mdpi.com Similarly, docking of thienyl chalcone derivatives with MAO-B provided a rationale for their potent and selective inhibitory activity. nih.gov These computational predictions are crucial for guiding the synthesis of more effective and selective inhibitors.

Table 3: Predicted Binding Affinities from Molecular Docking Studies

| Derivative Class | Target | Predicted Binding Affinity (ΔG) |

|---|---|---|

| Thieno[2,3-d]pyrimidin-4(3H)-one | DNA | -6.4 kcal/mol |

| Thieno[2,3-d]pyrimidin-4(3H)-one | 3ert protein | -7.0 kcal/mol |

Other Investigated Biological Activities (In Vitro)

Extensive literature searches did not yield any specific in vitro studies on the direct hemorheological or antifibrotic effects of the compound this compound. The following sections are therefore based on general principles and studies of related compound classes, as no direct experimental data for this compound is available in the public domain.

Hemorheological Effects

There is no available scientific literature detailing the in vitro hemorheological effects of this compound. Research on the influence of aniline derivatives on blood rheology is an area of interest, as these compounds can potentially interact with blood components and alter flow properties. nih.gov Generally, hemorheological studies investigate parameters such as blood viscosity, erythrocyte (red blood cell) aggregation, and erythrocyte deformability. nih.govresearchgate.net

Erythrocyte aggregation is a key determinant of blood viscosity at low shear rates and is influenced by plasma proteins and the surface properties of red blood cells. nih.govpreprints.org Compounds that alter the electrostatic interactions between erythrocytes or modify the plasma protein environment can impact aggregation. preprints.org

Table 1: Investigated Parameters in Hemorheological Studies

| Parameter | Description | Relevance |

| Blood Viscosity | The measure of the blood's resistance to flow. | A primary indicator of blood flow efficiency. |

| Erythrocyte Aggregation | The reversible clumping of red blood cells. | Influences blood viscosity and microcirculation. |

| Erythrocyte Deformability | The ability of red blood cells to change shape under stress. | Crucial for passage through narrow capillaries. |

This table represents typical parameters investigated in hemorheological research; no data is available for this compound.

Antifibrotic Potential

There is no published research on the in vitro antifibrotic potential of this compound. Antifibrotic research often focuses on the inhibition of key cellular processes that lead to the excessive deposition of extracellular matrix, a hallmark of fibrosis. sciepublish.com The primary cell type responsible for liver fibrosis is the hepatic stellate cell (HSC). sciepublish.commdpi.com In response to liver injury, quiescent HSCs become activated, transitioning into a myofibroblast-like phenotype that secretes large amounts of collagen. sciepublish.comnih.govnih.gov

In vitro assays for antifibrotic activity typically involve cell culture models using HSC lines (like LX-2) or primary HSCs. nih.govnih.gov Researchers assess the ability of a compound to inhibit HSC activation, proliferation, and collagen production. nih.govresearchgate.netmdpi.com Key markers of fibrosis that are often measured include the expression of alpha-smooth muscle actin (α-SMA), a marker of HSC activation, and collagen type I. nih.govresearchgate.net

Table 2: Common In Vitro Models and Markers for Antifibrotic Research

| Model/Marker | Description | Purpose in Research |

| Hepatic Stellate Cell Lines (e.g., LX-2) | Immortalized human hepatic stellate cells. | To study the mechanisms of HSC activation and fibrosis in a controlled environment. |

| Alpha-Smooth Muscle Actin (α-SMA) | A protein expressed in activated, myofibroblastic HSCs. | A key marker for quantifying HSC activation. |

| Collagen Type I | The major fibrillar collagen that accumulates in fibrotic tissue. | To measure the primary output of fibrogenic cells. |

| Transforming Growth Factor-beta (TGF-β) | A potent pro-fibrotic cytokine. | Often used to induce a fibrotic response in cell culture models. |

This table outlines common models and markers in antifibrotic research; no studies have been conducted using this compound.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Strategies

The future synthesis of 4-(Thien-2-ylmethyl)aniline and its derivatives will likely move beyond traditional methods towards more efficient, sustainable, and versatile strategies. Key areas of development include:

Advanced Cross-Coupling Reactions: While methods like Suzuki-Miyaura cross-coupling are established for creating biaryl compounds containing thiophene (B33073), future work could focus on developing more robust and accessible catalysts. researchgate.net Research into catalysts that are cheaper, less toxic, and effective under milder conditions would make the synthesis of 4-(arylmethyl)prolines and similar structures more scalable and environmentally friendly. thieme.de

Multi-Component Reactions (MCRs): MCRs offer a powerful approach to building molecular complexity in a single step. nih.gov Designing novel MCRs that incorporate thiophene and aniline (B41778) building blocks could provide rapid access to a diverse library of this compound derivatives. These one-pot reactions improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. mdpi.com

Green Chemistry and Metal-Free Approaches: A significant trend in chemical synthesis is the move towards greener methodologies. nih.gov Future strategies will likely emphasize metal-free synthetic routes to avoid metal contamination in the final products, which is particularly crucial for biological and electronic applications. nih.gov This includes exploring the use of elemental sulfur as a sulfur source and employing solvent-free reaction conditions to enhance the sustainability of the synthesis. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters. Applying flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and the ability to safely handle reactive intermediates.

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Advanced Cross-Coupling | High versatility, access to diverse aryl derivatives. thieme.de | Development of sustainable catalysts, milder reaction conditions. |

| Multi-Component Reactions | High efficiency, molecular diversity, reduced waste. nih.gov | Design of novel one-pot syntheses for thiophene-aniline structures. mdpi.com |

| Metal-Free Approaches | Avoids metal toxicity, environmentally friendly. nih.gov | Use of alternative sulfur sources, solvent-free conditions. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of continuous production methods. |

Exploration of Advanced Material Applications and Device Integration

The unique combination of an electron-rich thiophene ring and a versatile aniline group makes this compound a promising scaffold for advanced materials. Copolymers of aniline and thiophene have already demonstrated significant potential in electronics. mdpi.com

Future research will likely focus on:

Conductive Polymers: Aniline and thiophene are precursors to important conductive polymers like polyaniline (PANI) and polythiophene (PTh). mdpi.comresearchgate.net Copolymers incorporating the this compound unit could exhibit unique electronic and electrochromic properties. mdpi.com Research into their synthesis, for instance through atmospheric pressure plasma jets, could lead to materials with tunable conductivity and stability, suitable for flexible electronics and sensors. mdpi.com